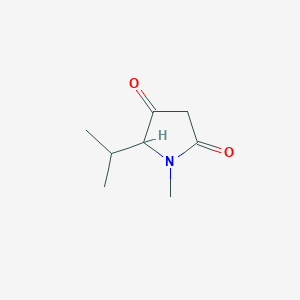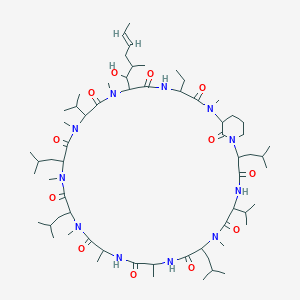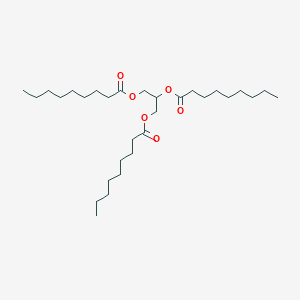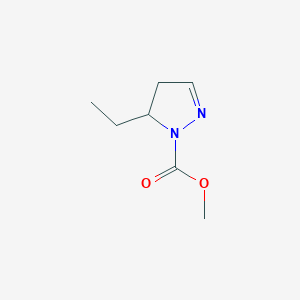
Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate, commonly known as MEP, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of MEP is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, as well as to activate antioxidant enzymes that protect against oxidative stress. Additionally, MEP has been shown to modulate the expression of genes involved in cell growth and differentiation, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
Effets Biochimiques Et Physiologiques
MEP has been shown to exhibit a range of biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, MEP has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. These effects suggest that MEP may have potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MEP has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. Additionally, MEP has been shown to exhibit low toxicity in animal studies, suggesting that it may be safe for use in human studies. However, there are also limitations to the use of MEP in lab experiments, including its limited solubility in water and its relatively short half-life in the body. These limitations may affect the efficacy of MEP in certain experimental settings.
Orientations Futures
There are several future directions for research on MEP. One area of interest is the development of new synthetic methods for MEP that may improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of MEP and to determine its potential as a therapeutic agent for the treatment of various diseases. Finally, studies are needed to determine the optimal dosage and administration route for MEP in humans, as well as to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
MEP can be synthesized through the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate in the presence of a catalytic amount of acetic acid. The reaction proceeds through a cyclization process, resulting in the formation of MEP. This synthesis method has been well-established and is widely used in the scientific community.
Applications De Recherche Scientifique
MEP has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and toxicology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antioxidant properties. MEP has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
Numéro CAS |
121306-81-8 |
|---|---|
Nom du produit |
Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate |
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl 3-ethyl-3,4-dihydropyrazole-2-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-3-6-4-5-8-9(6)7(10)11-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
BHLOOHRJCILVDA-UHFFFAOYSA-N |
SMILES |
CCC1CC=NN1C(=O)OC |
SMILES canonique |
CCC1CC=NN1C(=O)OC |
Synonymes |
Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



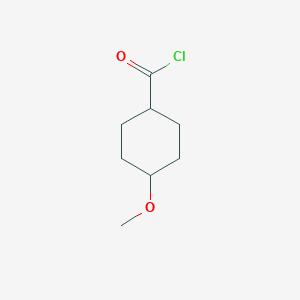
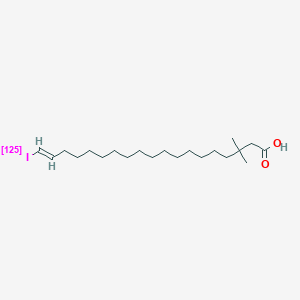
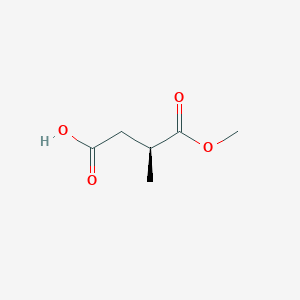
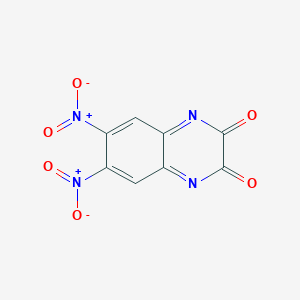
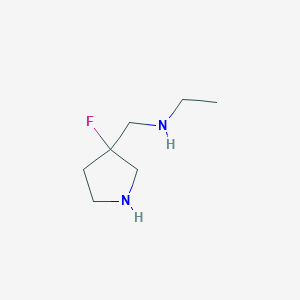
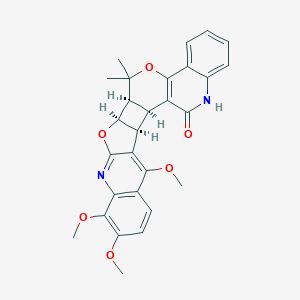
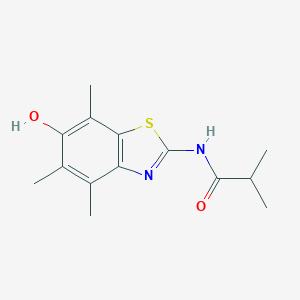
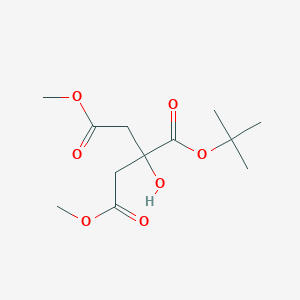
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)

